REACTION_CXSMILES
|
[CH:1]1[C:13]2[C:12](=O)[C:11]3[C:6](=[N:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[N:4]=[CH:3][CH:2]=1.O.NN>C(O)COCCO>[CH:10]1[C:11]2[CH2:12][C:13]3[C:5](=[N:4][CH:3]=[CH:2][CH:1]=3)[C:6]=2[N:7]=[CH:8][CH:9]=1 |f:1.2|
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Name
|
|
Quantity
|
18.2 g
|
Type
|
reactant
|
Smiles
|
C1=CC=NC=2C3=NC=CC=C3C(C12)=O
|
Name
|
|
Quantity
|
27 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
170 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
EXTRACTION
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Details
|
The organic layer was extracted with ethyl acetate and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried with anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC=NC=2C3=NC=CC=C3CC12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.4 g | |
YIELD: PERCENTYIELD | 91.7% | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |